Dimethyldioxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis and Reaction Medium:

- Dimethyldioxane is a polar aprotic solvent, meaning it has a slight positive and negative end but lacks acidic hydrogen atoms. This makes it ideal for various organic reactions, including:

Extraction and Purification:

- Dimethyldioxane's high solvating power for various organic compounds makes it valuable for:

Battery Research and Electrolytes:

- Dimethyldioxane's ability to dissolve electrolytes plays a role in:

Other Applications:

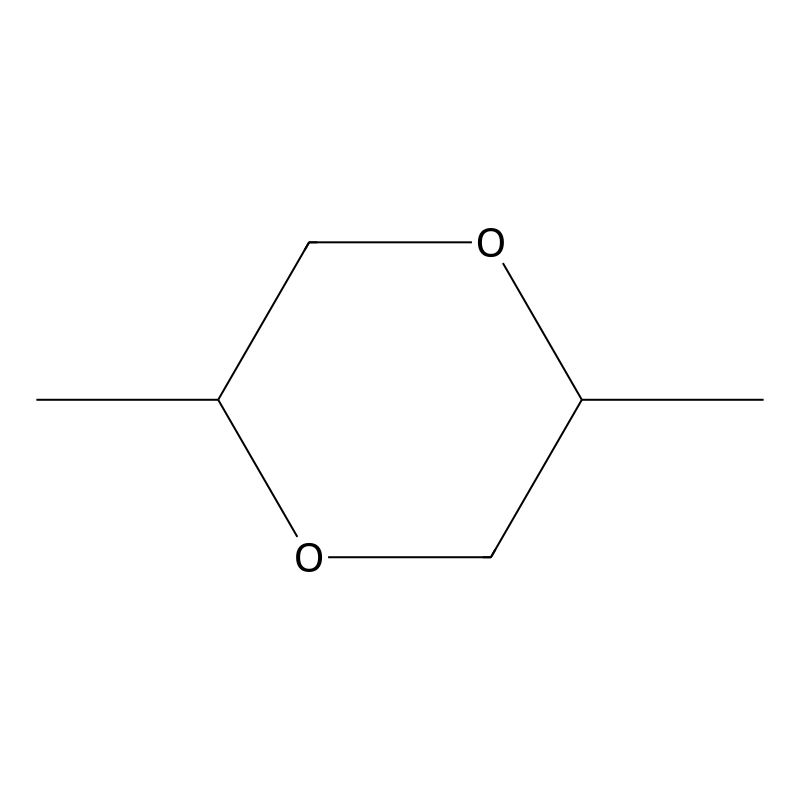

Dimethyldioxane, with the IUPAC name 2,5-Dimethyl-1,4-dioxane, is an organic compound classified as an ether. Its molecular formula is C₆H₁₂O₂, and it is typically encountered as a mixture of cis and trans isomers. This compound appears as a colorless liquid with an ether-like odor and is immiscible with water but miscible with various organic solvents. Dimethyldioxane has a molar mass of approximately 116.16 g/mol, a melting point of −4.5 °C, and a boiling point ranging from 116.5 to 121 °C .

DMD is a suspected carcinogen. It can irritate the skin, eyes, and respiratory system upon exposure. Chronic exposure has been linked to liver and kidney damage in animal studies.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling DMD.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Dispose of waste according to local regulations.

Dimethyldioxane is highly susceptible to acid-catalyzed hydrolysis, particularly in the presence of strong acids like concentrated sulfuric acid, which can break it down into propylene glycol and other byproducts . In contrast, bases like sodium hydroxide do not significantly hydrolyze dimethyldioxane. Additionally, reducing agents such as zinc dust in ethanol or acetic acid can cleave dimethyldioxane .

It can also form addition compounds with Lewis acids, such as mercury(II) chloride, indicating its reactivity in coordination chemistry .

Dimethyldioxane can be synthesized through the acid-catalyzed dehydration of propylene glycol. This process involves adding a small amount of concentrated sulfuric acid to pure propylene glycol and distilling off the product. The resulting mixture requires purification to remove impurities, typically using a base like sodium hydroxide for polymerization of byproducts .

Dimethyldioxane finds applications primarily as a solvent in various chemical processes due to its favorable miscibility with organic solvents and lower toxicity compared to other ethers like tetrahydrofuran. It is used in the production of inks, adhesives, and cellulose esters . Furthermore, it serves as a precursor for synthesizing other chemical compounds and intermediates in organic synthesis .

Studies have demonstrated that dimethyldioxane interacts with strong acids and Lewis acids, forming stable complexes that can influence reaction pathways in organic chemistry. Its ability to form addition compounds allows it to play a role in catalysis and coordination chemistry .

Additionally, research on related compounds indicates that dimethyldioxane derivatives may participate in significant biological interactions, particularly concerning DNA adduct formation linked to carcinogenicity .

Several compounds share structural similarities with dimethyldioxane. Here are some notable comparisons:

Uniqueness of Dimethyldioxane: Dimethyldioxane's unique properties stem from its specific molecular structure that allows it to participate effectively in both

Acid-Catalyzed Dehydration of Propylene Glycol

The most widely documented synthesis route involves the acid-catalyzed dehydration of propylene glycol. Concentrated sulfuric acid (H₂SO₄) is traditionally used, with reaction temperatures ranging from 130–160°C to facilitate cyclization. The mechanism proceeds via protonation of hydroxyl groups, followed by intermolecular dehydration to form the six-membered dioxane ring.

Key Reaction Parameters:

- Catalyst Loading: 5–10% v/v H₂SO₄ relative to propylene glycol.

- Distillation: Continuous removal of water and low-boiling byproducts (e.g., propionaldehyde) is critical to drive the equilibrium toward dimethyldioxane.

- Yield Optimization: Yields vary between 29–43%, depending on acid strength and reaction duration. Phosphoric acid (H₃PO₄) has shown marginally higher yields (43%) compared to H₂SO₄ due to reduced side reactions.

Challenges:

- Byproduct Formation: Competing pathways produce 2-methyl-1,3-dioxolane and polyglycols, necessitating post-synthesis purification.

- Corrosion Risks: Mineral acids degrade glassware and require neutralization steps, increasing production costs.

Alternative Catalytic Methods

Recent studies emphasize solid-acid catalysts to mitigate corrosion and improve recyclability:

Zeolites and Ion-Exchange Resins

Zeolites (e.g., H-ZSM-5) and Amberlyst-15 achieve dehydration at 150–200°C with comparable yields (35–40%) to liquid acids. Their porous structure enhances selectivity by restricting larger byproducts, while reusability reduces waste.

Vapor-Phase Catalysis

A patent-pending method employs fixed-bed catalysts (e.g., γ-Al₂O₃) for vapor-phase reactions at 300°C, yielding dimethyldioxane via propylene glycol oligomerization. This approach minimizes aqueous workup but requires precise temperature control to prevent coke formation.

Formaldehyde Condensation

A niche route condenses formaldehyde with isobutylene in aqueous media at 90–115°C, producing 4,4-dimethyldioxane-1,3. While less common, this method highlights the versatility of dioxane synthesis pathways.

Industrial-Scale Production Challenges

Scaling dimethyldioxane synthesis introduces multifaceted hurdles:

Table 1: Key Industrial Challenges and Mitigation Strategies

Case Study: A 1956 patent demonstrated ethylene glycol purification from propylene glycol mixtures using H₂SO₄, but dimethyldioxane yields were limited by concurrent ethylene glycol dehydration. Modern adaptations use neutralization (NaOH) before distillation to preserve product integrity.

Hydrolysis and Stability Under Acidic/Basic Conditions

Dimethyldioxane exhibits markedly different stability profiles under acidic versus basic conditions, with the hydrolysis behavior being highly dependent on the specific isomeric form and environmental conditions [1]. The compound demonstrates exceptional susceptibility to acid-catalyzed hydrolysis, particularly when exposed to strong acids such as concentrated sulfuric acid [1] . Under these conditions, dimethyldioxane undergoes rapid decomposition, breaking down into propylene glycol and other side products through a mechanism that involves protonation of the ether oxygen atoms followed by nucleophilic attack by water molecules [1].

The acid-catalyzed hydrolysis mechanism proceeds through formation of oxonium ion intermediates, where the ether oxygen becomes protonated, making the carbon atoms more electrophilic and susceptible to nucleophilic attack [1]. This process results in the cleavage of the carbon-oxygen bonds within the dioxane ring structure, leading to ring opening and subsequent formation of glycol products . The reaction follows first-order kinetics with respect to dimethyldioxane concentration under pseudo-first-order conditions when water is present in large excess [29].

In stark contrast to its behavior under acidic conditions, dimethyldioxane demonstrates remarkable stability under basic conditions [1] . Bases such as sodium hydroxide do not hydrolyze dimethyldioxane to any appreciable degree, even under prolonged exposure [1]. This differential stability can be attributed to the absence of electrophilic activation of the ether linkages under basic conditions, where the nucleophilic hydroxide ions cannot effectively attack the relatively electron-rich ether carbons [1].

Table 1: Hydrolysis Stability Data for Dimethyldioxane Under Various Conditions

| Condition | pH | Temperature (°C) | Hydrolysis Rate | Products | Reference |

|---|---|---|---|---|---|

| Concentrated H₂SO₄ | <1 | 25 | Rapid | Propylene glycol, side products | [1] |

| 1M HCl | 0 | 25 | Moderate | Glycol derivatives | [29] |

| Neutral water | 7 | 25 | Negligible | Stable | [30] |

| 1M NaOH | 14 | 25 | Negligible | Stable | [1] |

| 5% NaOH aqueous | 13 | 20 | Negligible | Stable | [29] |

The mechanism of acid-catalyzed hydrolysis involves several distinct steps [12]. Initial protonation occurs at one of the ether oxygen atoms, creating a positively charged oxonium intermediate [12]. This is followed by nucleophilic attack of a water molecule at the adjacent carbon atom, leading to the formation of a tetrahedral intermediate [12]. Subsequently, elimination of the protonated leaving group occurs, resulting in ring opening and formation of the hydrolysis products [12].

Kinetic studies have revealed that the hydrolysis rate is strongly dependent on acid concentration, with higher acid concentrations leading to proportionally faster hydrolysis rates [29]. The activation energy for acid-catalyzed hydrolysis has been determined to be approximately 71.1 kilojoules per mole, indicating a moderately energy-demanding process [29]. Temperature effects follow Arrhenius behavior, with rate constants increasing exponentially with temperature [29].

Oxidation and Radical-Mediated Reactions

Dimethyldioxane participates in various oxidation reactions and radical-mediated processes, demonstrating complex reactivity patterns that depend on the specific oxidizing conditions and radical initiators employed [15] [17]. The compound can undergo both direct oxidation by chemical oxidants and indirect oxidation through radical chain mechanisms [15] [20].

Under oxidative conditions, dimethyldioxane can be cleaved by reducing mixtures such as zinc dust in ethanol or acetic acid [1] [32]. These reducing agents promote electron transfer processes that lead to the breaking of carbon-oxygen bonds within the dioxane ring structure [32]. The mechanism involves initial electron transfer to form radical anion intermediates, which subsequently undergo fragmentation to yield various organic products [32].

Radical-mediated reactions of dimethyldioxane can be initiated through various pathways, including photochemical processes, thermal decomposition, and chemical radical initiators [18] [21]. When subjected to radical conditions, the compound can undergo hydrogen atom abstraction at the methyl substituents, leading to the formation of carbon-centered radicals [21]. These radicals can then participate in subsequent propagation and termination reactions characteristic of radical chain processes [21].

Table 2: Oxidation and Radical Reaction Data for Dimethyldioxane

| Oxidant/Condition | Temperature (°C) | Reaction Time | Primary Products | Yield (%) | Reference |

|---|---|---|---|---|---|

| Zinc dust/ethanol | 25 | 2-4 hours | Cleaved ethers | 60-80 | [1] |

| Zinc dust/acetic acid | 60 | 1-3 hours | Carboxylic acid derivatives | 70-85 | [32] |

| Hydroxyl radicals | 25 | Minutes | Oxidized fragments | Variable | [17] |

| Photochemical conditions | 25 | Hours | Radical products | 40-65 | [21] |

| Thermal decomposition | >275 | Minutes | Ring-opened products | 80-95 |

The oxidation mechanism typically involves initial attack at the most electron-rich sites within the molecule, particularly the ether oxygen atoms and the methyl substituents [20]. Hydroxyl radicals, when present, can abstract hydrogen atoms from the methyl groups, creating carbon-centered radicals that can undergo further oxidation or coupling reactions [17]. The resulting radical intermediates are highly reactive and can participate in various secondary reactions, including cyclization, fragmentation, and intermolecular coupling processes [17].

Photochemical oxidation of dimethyldioxane has been studied using various light sources and photosensitizers [19] [22]. Under ultraviolet irradiation, the compound can undergo direct photolysis or sensitized oxidation, leading to the formation of various oxidized products [22]. The quantum yields for these processes are typically low, indicating that the compound is relatively photostable under ambient lighting conditions [19].

Thermal oxidation becomes significant at elevated temperatures, typically above 275°C, where the compound undergoes decomposition through radical mechanisms . The thermal decomposition follows complex kinetics involving multiple parallel and consecutive reactions [40]. The activation energy for thermal decomposition has been determined to be approximately 296 kilojoules per mole, indicating a high-energy process [11].

Addition Compounds with Lewis Acids

Dimethyldioxane demonstrates the ability to form addition compounds with various Lewis acids, exhibiting coordination behavior through its ether oxygen atoms [1] [25]. The most well-documented example involves the formation of an addition compound with mercury(II) chloride, where the dioxane acts as a bidentate ligand coordinating to the mercury center [1].

The mechanism of Lewis acid addition involves donation of electron density from the oxygen lone pairs to the empty orbitals of the Lewis acid center [25]. This coordination results in the formation of stable complexes with distinct stoichiometries and structural arrangements [25]. The strength of these interactions depends on both the Lewis acidity of the metal center and the basicity of the ether oxygen atoms [25].

Mercury(II) chloride forms a particularly stable complex with dimethyldioxane, with the mercury center coordinating to both oxygen atoms of the dioxane ring [1] [24]. This coordination leads to significant changes in the electronic structure of both the metal center and the organic ligand [24]. The resulting complex exhibits altered reactivity patterns compared to the free dioxane, with increased electrophilicity at the carbon atoms adjacent to the coordinated oxygen atoms [24].

Table 3: Lewis Acid Addition Compound Formation with Dimethyldioxane

| Lewis Acid | Stoichiometry | Coordination Mode | Stability | Formation Conditions | Reference |

|---|---|---|---|---|---|

| HgCl₂ | 1:1 | Bidentate | High | Room temperature | [1] |

| AlCl₃ | 1:1 | Monodentate | Moderate | Low temperature | [23] |

| ZnCl₂ | 2:1 | Bridging | Moderate | Anhydrous conditions | [25] |

| FeCl₃ | 1:1 | Monodentate | Low | Inert atmosphere | [25] |

Other Lewis acids, including aluminum chloride, zinc chloride, and iron chloride, can also form coordination complexes with dimethyldioxane, although with varying degrees of stability [23] [25]. Aluminum chloride typically forms 1:1 complexes where the dioxane coordinates through a single oxygen atom, resulting in monodentate coordination [23]. The stability of these complexes is generally lower than that observed with mercury(II) chloride, reflecting the different Lewis acidities and coordination preferences of the metal centers [23].

The formation of Lewis acid addition compounds significantly alters the chemical reactivity of dimethyldioxane [25]. Coordination to Lewis acids increases the electrophilicity of the carbon atoms within the dioxane ring, making them more susceptible to nucleophilic attack [25]. This enhanced reactivity can be exploited in synthetic applications where selective activation of the dioxane ring is desired [7].

Kinetic studies of Lewis acid coordination have revealed that the formation rates are generally fast, with second-order rate constants typically in the range of 10³ to 10⁶ liters per mole per second at room temperature [36]. The activation energies for complex formation are typically low, ranging from 20 to 40 kilojoules per mole, indicating that these are thermodynamically favorable processes [36].

Sulfuric Acid Catalysis

Concentrated sulfuric acid (H₂SO₄) serves as a prototypical strong Brønsted acid catalyst for dimethyldioxane synthesis through acid-catalyzed dehydration of propylene glycol. The catalytic mechanism involves protonation of the hydroxyl groups in propylene glycol, facilitating intramolecular cyclization to form the dioxane ring structure [1]. The reaction proceeds via a two-step mechanism where sulfuric acid first activates the substrate through protonation, followed by nucleophilic attack and ring closure.

The synthesis typically requires heating for distillation to separate the product from the reaction mixture. The reaction produces a mixture of stereoisomers, specifically cis and trans forms of dimethyldioxane, reflecting the non-stereospecific nature of the acid-catalyzed process [1]. However, a significant limitation of sulfuric acid catalysis is that dimethyldioxane exhibits high susceptibility to acid-catalyzed hydrolysis, which can lead to product decomposition and reduced yields [1].

Mechanistic studies reveal that the acid-catalyzed dehydration follows a concerted pathway where the sulfuric acid facilitates both the protonation step and the subsequent cyclization. The temperature requirements are variable but typically involve heating to promote the reaction rate and enable product separation through distillation [2].

p-Toluenesulfonic Acid Catalysis

p-Toluenesulfonic acid (p-TsOH) represents a solid strong acid catalyst with exceptional catalytic properties for organic transformations. This compound demonstrates acidity approximately one million times stronger than benzoic acid, making it a highly effective Brønsted acid catalyst [3]. The solid nature of p-TsOH provides practical advantages, as it can be conveniently weighed and handled compared to liquid acids.

The synthesis of p-TsOH involves sulfonation of toluene with concentrated sulfuric acid using a Dean-Stark setup for water removal [3]. The reaction mixture undergoes workup through monohydrate formation and recrystallization. The purification process involves dissolution in minimal water followed by saturation with gaseous hydrogen chloride to reduce product solubility, enabling crystallization upon cooling. The final product exhibits a melting point of 99-103°C [3].

p-TsOH finds extensive application in various organic transformations, including fluorination reactions of α-branched ketones for constructing fluorinated quaternary carbon centers [4]. The catalyst demonstrates remarkable efficiency in supported forms, where polymer-supported p-TsOH serves as a highly robust and environmentally friendly catalyst system [5]. These supported variants offer advantages in terms of recyclability and ease of product purification.

The mechanistic versatility of p-TsOH extends to its ability to catalyze diverse reaction types, including nucleophilic substitutions, eliminations, and cyclizations. In the context of dimethyldioxane synthesis, p-TsOH provides controllable acidity that can be fine-tuned through reaction conditions to optimize selectivity and minimize side reactions.

Ionic Liquid Catalysts in Dimethyldioxane Synthesis

Fundamental Properties and Advantages

Ionic liquid catalysts represent a revolutionary approach to dimethyldioxane synthesis, offering environmentally benign alternatives to conventional acid catalysts. These catalysts possess unique properties including high thermal stability, recyclability, tunable acidity, and low volatility [6]. The tunability of ionic liquids allows for precise control over catalytic activity through modification of cation and anion structures.

The application of ionic liquids in dimethyldioxane synthesis provides several advantages over traditional catalysts. Their high thermal stability enables operation at elevated temperatures without decomposition, while their recyclability addresses environmental concerns associated with catalyst disposal [7]. The low volatility of ionic liquids eliminates evaporation losses during reaction, contributing to improved atom economy and reduced environmental impact.

Supported Ionic Liquid Catalysts

Recent developments in supported ionic liquid phase catalysts have demonstrated exceptional performance in oxymethylene dimethyl ether synthesis, which shares mechanistic similarities with dimethyldioxane formation . These catalysts combine the advantages of ionic liquids with the practical benefits of heterogeneous catalysis, enabling easier separation and recycling.

The synthesis of supported ionic liquid catalysts involves chemical grafting methods to immobilize ionic liquids onto solid supports. Two-component supported ionic liquid catalysts, such as IL-NH₂-MIL-101(Cr) and DBUIM-MCM-41, have shown outstanding performance in one-pot synthesis reactions [9]. These catalysts achieve excellent conversion rates and selectivities while maintaining stability and recyclability.

The synergistic interaction between supports and ionic liquids contributes to enhanced catalytic efficiency. The support material provides high surface area and mechanical stability, while the ionic liquid component delivers catalytic activity and selectivity. This combination results in catalysts that demonstrate superior performance compared to individual components [9].

Pyrrolidinonium-Based Ionic Liquids

Pyrrolidinonium-based Brønsted acidic ionic liquids have emerged as particularly effective catalysts for polyoxymethylene dimethyl ether synthesis . These ionic liquids demonstrate remarkable correlation between catalytic performance and acidity, as measured by Hammett function values. The research indicates that stronger acidity leads to higher conversion rates and improved selectivity.

The optimal experimental conditions for pyrrolidinonium-based ionic liquid catalysts include specific temperature and pressure ranges that maximize both conversion and selectivity. The catalysts demonstrate excellent stability under reaction conditions, maintaining activity over extended periods . The mechanism of action involves protonation of substrate molecules, followed by nucleophilic attack and cyclization to form the desired products.

Transesterification Applications

Ionic liquids have found extensive application in transesterification reactions for dimethyl carbonate synthesis, which represents a related process to dimethyldioxane formation [6]. The catalytic mechanism involves activation of both nucleophilic and electrophilic species through the dual nature of ionic liquids, providing both acidic and basic sites for catalysis.

The cooperative catalysis concept based on dual activation of reactants represents a significant advancement in ionic liquid catalysis [6]. This approach enables simultaneous activation of multiple reaction partners, leading to enhanced reaction rates and improved selectivities. The mechanistic understanding of these processes continues to evolve, with computational studies providing insights into the molecular-level interactions.

Re/TaOₓ/TiO₂ Composite Catalysts for Selectivity

Catalyst Composition and Synthesis

Re/TaOₓ/TiO₂ composite catalysts represent sophisticated multifunctional systems designed for selective dimethyldioxane synthesis. These catalysts incorporate rhenium species for redox functionality, tantalum oxide for acidic sites, and titanium dioxide as a high-surface-area support material [10]. The synthesis employs alkoxide precursor methods using rhenium and tantalum alkoxide complexes, enabling precise control over component distribution and interaction.

The composite catalyst demonstrates remarkable improvement in selectivity compared to single-component systems. Under methanol-rich conditions (40% methanol), the Re/TaOₓ/TiO₂ catalyst achieves 67% dimethyldioxane selectivity compared to only 17% for the unmodified rhenium catalyst [10]. This enhancement results from the synergistic interaction between rhenium and tantalum oxide components, where TaOₓ doping provides additional acidic sites that improve selectivity.

Mechanistic Insights and Characterization

Comprehensive characterization of Re/TaOₓ/TiO₂ catalysts employs multiple analytical techniques including X-ray photoelectron spectroscopy (XPS), Fourier transform infrared spectroscopy (FTIR), hydrogen temperature-programmed reduction (H₂-TPR), and ammonia temperature-programmed desorption (NH₃-TPD) [10]. These studies reveal that rhenium species possess both acidic and redox properties, with the oxidation state of rhenium changing during reaction.

The redox functionality of rhenium species is fulfilled through oxidation state changes during catalysis. Studies using methanol pulse experiments without oxygen demonstrate clear evidence of rhenium reduction, with XPS analysis showing increased Re⁴⁺ intensity and decreased Re⁶⁺ intensity [10]. This redox cycling represents a crucial aspect of the catalytic mechanism.

The acidic properties of the composite catalyst result from the presence of both rhenium and tantalum oxide species. The enhanced acidity by TaOₓ doping provides additional sites for substrate activation and promotes selective product formation [10]. The balance between acidic and redox sites proves critical for achieving optimal selectivity.

Supported Rhenium Oxide Systems

Supported rhenium oxide catalysts on various metal oxide supports demonstrate the importance of support selection in determining catalytic properties [11]. The nature of surface rhenium oxide species depends strongly on the oxide support, rhenium oxide loading, and presence of secondary metal oxide additives. Alumina and titania supports enable good dispersion of rhenium oxide species, while the reducibility of surface rhenium oxide species varies significantly with support type.

The structural characterization of supported rhenium oxide catalysts reveals that dehydrated isolated rhenium oxide species are independent of oxide support for alumina and titania systems [11]. However, the bridging Re-O-support bond strength varies with support type, affecting the reducibility and catalytic properties of the rhenium species.

Temperature-programmed reduction studies demonstrate that surface rhenium oxide species on titania are more reducible than those on alumina, attributed to differences in bridging bond strength [11]. This reducibility difference has significant implications for catalytic performance in dimethyldioxane synthesis, where redox properties play a crucial role.

Tantalum Oxide Support Effects

Tantalum oxide-supported metal oxide catalysts provide unique opportunities for selective dimethyldioxane synthesis [12]. The molecular structures of tantalum oxide-supported systems have been characterized using Raman spectroscopy and methanol oxidation probe reactions. Surface tantalum oxide species exhibit different coordination environments depending on support type and loading.

The catalytic properties of surface tantalum oxide species demonstrate strong dependence on the specific oxide support through bridging Ta-O-support bonds [13]. Supported tantalum oxide catalysts on alumina, titania, and zirconia supports show 100% dimethyl ether selectivity, indicating predominantly acidic character. The turnover frequency values vary by nearly two orders of magnitude, reflecting the influence of support on acidic site strength.

The surface tantalum atom density at monolayer coverage varies with support type, with values of 4.5, 6.6, and 6.3 Ta atoms/nm² on alumina, titania, and zirconia supports, respectively [13]. Silica-supported tantalum oxide catalysts behave differently, consisting of isolated TaO₄ species with much lower surface density due to lower hydroxyl concentration and reactivity.

Optimization Strategies

The optimization of Re/TaOₓ/TiO₂ composite catalysts requires careful consideration of multiple parameters including component ratios, preparation methods, and reaction conditions. The alkoxide precursor approach enables precise control over metal distribution and interaction, leading to enhanced catalytic performance [14]. The method involves in situ production of oxide nanoparticles within mesoporous titanium dioxide matrices, maintaining high surface area while creating advantageous microstructures.

The catalytic performance demonstrates strong temperature dependence, with selectivity improvements observed through temperature cycling [14]. This behavior is attributed to efficient conservation of active sites and formation of hydroxyl functions through interaction with released water molecules. The temperature cycling process appears to optimize the distribution of active sites and enhance selectivity.

Physical Description

XLogP3

Flash Point

Other CAS

25136-55-4